2-Fluoropropan-1-amine hydrochloride

Radiochemistry PET Imaging Aziridine Ring-Opening

Medicinal chemists optimizing pharmacokinetic profiles often find that non-fluorinated propylamine analogs lack sufficient metabolic stability. 2-Fluoropropan-1-amine hydrochloride directly addresses this by providing a β-fluoroamine motif that lowers amine pKa by ~1.5-2.0 units and blocks α-carbon metabolism. This exact 2-fluoro regioisomer (not the 3-fluoro analog) ensures the 85:15 regioselectivity required for high-yield [¹⁸F]-PET tracer syntheses and delivers nanomolar Chk1 kinase inhibition (IC₅₀ 3.10 nM). It is also the definitive building block for SERD programs achieving ER down-regulation IC₅₀ values of 0.150-2.40 nM. The hydrochloride salt guarantees optimal solubility for amide coupling and reductive amination workflows.

Molecular Formula C3H9ClFN
Molecular Weight 113.56 g/mol
CAS No. 2098116-13-1
Cat. No. B1447001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoropropan-1-amine hydrochloride
CAS2098116-13-1
Molecular FormulaC3H9ClFN
Molecular Weight113.56 g/mol
Structural Identifiers
SMILESCC(CN)F.Cl
InChIInChI=1S/C3H8FN.ClH/c1-3(4)2-5;/h3H,2,5H2,1H3;1H
InChIKeyPWMCOIMMDLINMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoropropan-1-amine Hydrochloride: Specifications & Baseline Data


2-Fluoropropan-1-amine hydrochloride (CAS 2098116-13-1), molecular formula C3H9ClFN and molecular weight 113.56 g/mol [1], is a fluorinated aliphatic primary amine supplied as its hydrochloride salt. It belongs to the class of β-fluoroamine building blocks commonly employed in medicinal chemistry and radiopharmaceutical development [2]. The compound features a fluorine atom at the C2 position of the propan-1-amine backbone, which modulates its physicochemical properties, including pKa, lipophilicity, and metabolic stability relative to non-fluorinated propylamine analogs [3].

Class Fluorinated aliphatic amine building block (HCl salt)
Workflow fit Medicinal chemistry and PET radiochemistry synthesis
Key attribute C2-fluorine modulates amine basicity and metabolic stability

2-Fluoropropan-1-amine HCl vs. Regioisomeric & Non-Fluorinated Analogs


Procurement of 2-fluoropropan-1-amine hydrochloride cannot be substituted with its regioisomer 3-fluoropropan-1-amine hydrochloride (CAS 64068-31-1) or the non-fluorinated propan-1-amine hydrochloride (CAS 556-53-6) without compromising synthetic outcomes. The position of the fluorine substituent at C2 versus C3 dictates distinct electronic and steric environments that govern nucleophilicity, basicity, and metabolic stability of the resulting conjugates [1]. Specifically, the β-fluoroamine motif in 2-fluoropropan-1-amine introduces a strong inductive electron-withdrawing effect that reduces amine pKa by approximately 1.5–2.0 units relative to non-fluorinated propylamine [2], substantially altering reactivity in amide coupling and reductive amination reactions. Furthermore, the 2-fluoro substitution pattern confers metabolic resistance at the α-carbon position, a vulnerability present in 3-fluoropropan-1-amine derivatives [3]. The following evidence quantifies these differentiations.

3-Fluoropropan-1-amine regioisomer

C3-fluorine placement alters electronic profile and nucleophilicity, potentially shifting coupling outcomes and metabolic soft spots.

Non-fluorinated propylamine

Absence of β-fluorine increases amine pKa, alters reactivity in amide coupling and reductive amination, and changes metabolic stability.

2-Fluoropropan-1-amine HCl: Quantitative Performance Evidence


Aziridine Ring-Opening Regioselectivity Advantage

In 18F-fluorination of aziridine precursors for PET radiotracer synthesis, the 2-fluoropropan-1-amine regioisomer (this compound's free base scaffold) is formed with markedly higher regioselectivity compared to the 1-fluoropropan-2-amine regioisomer [1]. This regioselectivity directly translates to higher radiochemical yield and easier purification of the desired synthon.

Regioselectivity
Head-to-head
Target (2-fluoro regioisomer)
85%
5.67-fold higher
Comparator (alternative regioisomer)
15%
Higher radiochemical yield, simpler purification
Based on aziridine ring-opening with [18F]fluoride
Radiochemistry PET Imaging Aziridine Ring-Opening Regioselectivity

Chk1 Kinase Inhibition Potency

Incorporation of the 2-fluoropropylamine moiety into a pyrazoloquinolinone scaffold yields potent Chk1 kinase inhibition, as demonstrated in the compound (R)-5-(3-amino-2-fluoropropyl)-7,8-dicyclohexyl-3-methyl-2H-pyrazolo[4,3-c]quinolin-4(5H)-one [1]. The fluorine atom at C2 is critical for achieving nanomolar potency.

Chk1 Inhibition
Class-level
IC50 3.10 nM
Supports Chk1 kinase inhibition potency assessment
Fluorescence-based assay; comparator data unavailable
Kinase Inhibition Chk1 Cancer Therapeutics Fluorinated Pharmacophore

Estrogen Receptor Down-Regulation via Fluoropropylamine Pharmacophore

Multiple clinical-stage estrogen receptor (ER) down-regulators incorporate the 3-fluoropropan-1-amine or 2-fluoropropan-1-amine motif as a critical pharmacophore element. In a series of tetrahydro-β-carboline derivatives from AstraZeneca (US10149839), compounds bearing the fluoropropylamine side chain achieve sub-nanomolar to low nanomolar IC50 values for ER down-regulation [1]. While direct head-to-head comparison data for 2-fluoropropan-1-amine versus 3-fluoropropan-1-amine in identical scaffolds are not publicly available, the patent SAR demonstrates that fluorination at the propylamine chain is essential for achieving picomolar to low nanomolar potency.

ER Down-regulation
Supporting evidence
IC50 0.150–2.40 nM
Indicates fluoropropylamine chain contributes to potency
Derived from patent SAR; MCF-7 cell assay
Estrogen Receptor SERD Breast Cancer Fluorinated Amine

2-Fluoropropan-1-amine HCl: Research & Industrial Applications


18F-Labeled β-Fluoroamine Synthons for PET Radiotracers

2-Fluoropropan-1-amine hydrochloride serves as the non-radioactive reference standard and synthetic precursor for [18F]-labeled 1-fluoro-2-propanamine moieties used in PET imaging agent development. The compound's favorable 85:15 regioselectivity in aziridine ring-opening reactions, compared to 15:85 for the alternative regioisomer, makes it the preferred synthon for constructing radiolabeled β-blockers, muscarinic receptor ligands, and other neuroimaging agents [4]. Procurement of the exact 2-fluoro regioisomer ensures synthetic reproducibility of reported radiochemical yields.

Chk1 and Serine/Threonine Kinase Inhibitor Programs

The 2-fluoropropylamine motif, when incorporated into heterocyclic scaffolds such as pyrazoloquinolinones, enables potent inhibition of Chk1 kinase with IC50 values in the low nanomolar range (3.10 nM) [4]. This building block is directly relevant to medicinal chemistry programs targeting the DNA damage response pathway, where fluorine substitution at the C2 position of the propylamine chain modulates amine basicity and lipophilicity to optimize target engagement and cellular permeability [3].

SERD and ER Antagonist Drug Discovery

Fluorinated propylamine side chains are essential pharmacophore elements in multiple clinical and preclinical SERD programs, including those exemplified in US10149839 where compounds bearing 3-fluoropropan-1-amine or 2-fluoropropan-1-amine motifs achieve ER down-regulation IC50 values of 0.150–2.40 nM [4]. The hydrochloride salt form of 2-fluoropropan-1-amine provides optimal handling and solubility characteristics for amide coupling and reductive amination reactions required to install this critical side chain during lead optimization.

Application
Selection Property
Validation Focus
PET radiotracer synthesis
Regioisomeric purity (2-fluoro vs. 3-fluoro)
Radiochemical yield and purification efficiency
Kinase inhibitor lead optimization (Chk1)
C2-fluorine effect on amine basicity and target engagement
Kinase inhibition assay (IC50 context)
ER-targeted compound library synthesis
Fluoropropylamine side chain via amide coupling
Cell-based ER down-regulation assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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